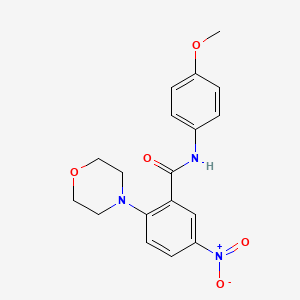![molecular formula C21H12BrClN2O2S B4913525 (2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile](/img/structure/B4913525.png)
(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile” is a complex organic molecule featuring multiple functional groups, including a benzodioxole ring, a thiazole ring, and a conjugated diene system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and thiazole rings, followed by their coupling with the conjugated diene system. Typical synthetic routes might include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step would involve coupling the benzodioxole and thiazole rings with the conjugated diene system, possibly through a series of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The conjugated diene system can be reduced to form saturated compounds.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the molecule.
科学研究应用
Chemistry
The compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
May serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Could be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
相似化合物的比较
Similar Compounds
- (2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-5-chloropenta-2,4-dienenitrile
- (2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-5-chloropenta-2,4-dienenitrile
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make this compound unique, potentially leading to distinct chemical and biological properties.
属性
IUPAC Name |
(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClN2O2S/c22-16-5-1-13(2-6-16)17(23)7-3-15(10-24)21-25-18(11-28-21)14-4-8-19-20(9-14)27-12-26-19/h1-9,11H,12H2/b15-3+,17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBSPDWQQUHLJF-MORFVCAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC=C(C4=CC=C(C=C4)Br)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C=C(/C4=CC=C(C=C4)Br)\Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-dibutyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4913449.png)
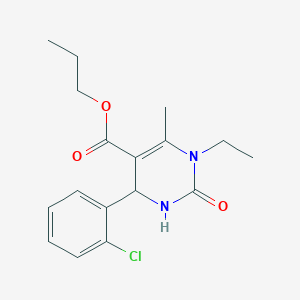
![5,6-dimethyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4913457.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B4913459.png)
![3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B4913462.png)
![N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B4913470.png)
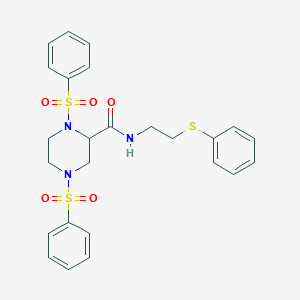
![4-[3-(dimethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4913490.png)
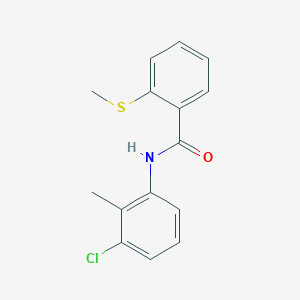
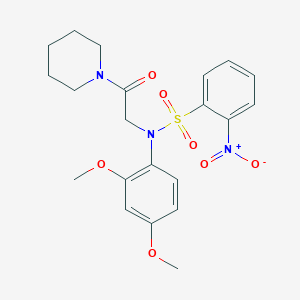
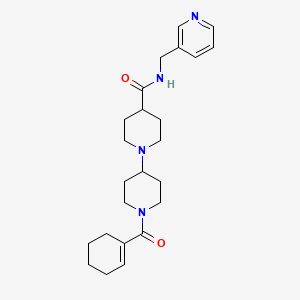
![N-(3,4-dimethoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4913518.png)
![ethyl 2-amino-5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4913526.png)
